Mizagliflozin - 666843-10-3

Mizagliflozin

Catalog Number: EVT-276014
CAS Number: 666843-10-3
Molecular Formula: C28H44N4O8
Molecular Weight: 564.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mizagliflozin, also known as DSP-3235, KGA-3235, GSK-1614235, is a sodium-glucose transporter inhibitor. It is expected to improve postprandial hyperglycemia by suppressing glucose absorption from the intestine with a novel mechanism of action different from that of conventional alpha-glucosidase inhibitors. Mizagliflozin blocks intestinal glucose absorption and reduce GIP secretion in rats and humans, suggesting SGLT1 glucose transport is critical for GIP release.

Phlorizin

Compound Description: Phlorizin is a naturally occurring compound found in the bark of apple trees. It acts as a non-selective inhibitor of sodium-glucose cotransporters (SGLTs), including both SGLT1 and SGLT2. Phlorizin has been shown to reduce glucose absorption in the intestine and kidneys, leading to decreased blood glucose levels [, ]. Additionally, it has been studied for its potential cardioprotective effects and its ability to improve cognitive function in animal models of vascular cognitive impairment [].

Canagliflozin

Compound Description: Canagliflozin is a synthetic SGLT2 inhibitor primarily used for the treatment of type 2 diabetes. It works by blocking glucose reabsorption in the kidneys, leading to increased glucose excretion in the urine and lower blood glucose levels [].

Relevance: While both canagliflozin and mizagliflozin target SGLT proteins, their selectivity profiles differ significantly. Canagliflozin primarily inhibits SGLT2 in the kidneys, while mizagliflozin exhibits high selectivity for SGLT1 in the intestine. Consequently, their pharmacological effects differ, with canagliflozin primarily impacting glucose homeostasis through renal glucose excretion and mizagliflozin targeting intestinal glucose absorption [, ].

KP232

Compound Description: KP232 is the primary metabolite of mizagliflozin. It is formed in the intestine through the cleavage of the glycosidic bond in mizagliflozin. KP232 and its glucuronide conjugate are the major circulating forms of mizagliflozin in plasma [].

Relevance: KP232 is a key metabolite of mizagliflozin, highlighting the metabolic pathway of mizagliflozin in vivo. The formation of KP232 and its subsequent glucuronidation contribute to the low systemic exposure and rapid clearance of mizagliflozin [].

Phloretin

Compound Description: Phloretin is a metabolite of phlorizin and acts as a non-selective blocker of facilitative glucose transporters (GLUTs). These transporters are responsible for glucose transport across cell membranes. Phloretin has been shown to reduce glucose absorption and improve ultrafiltration during peritoneal dialysis in animal models [].

Relevance: While structurally distinct from mizagliflozin, phloretin's ability to block glucose transport highlights an alternative approach to modulating glucose absorption. Unlike mizagliflozin, which targets SGLT1, phloretin acts on GLUTs, demonstrating the involvement of multiple glucose transport mechanisms in the intestine [].

Lubiprostone

Compound Description: Lubiprostone is a medication used to treat chronic idiopathic constipation and irritable bowel syndrome with constipation. It works by activating chloride channels in the intestine, which increases fluid secretion into the intestinal lumen, softening stools and promoting bowel movements [].

Relevance: Although structurally unrelated to mizagliflozin, lubiprostone serves as a comparator in studies investigating mizagliflozin's potential as a treatment for constipation. Both compounds aim to alleviate constipation but achieve this through distinct mechanisms. Lubiprostone directly enhances intestinal fluid secretion, while mizagliflozin alters osmotic balance in the gut lumen by inhibiting glucose absorption via SGLT1 [].

Overview

Mizagliflozin is a novel compound classified as a selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1). It has garnered attention for its potential therapeutic applications, particularly in managing conditions like diabetes and chronic constipation. The compound is structurally characterized by an isopropyl pyrazole group, which plays a crucial role in its selectivity and efficacy against SGLT1, differentiating it from other SGLT inhibitors that may target SGLT2 as well .

Source and Classification

Mizagliflozin was developed by Kissei Pharmaceutical Co., Ltd. and is categorized under the class of amides and pyrazoles. Its chemical structure is defined by the formula:

C22H32N2O5\text{C}_{22}\text{H}_{32}\text{N}_{2}\text{O}_{5}

The compound's primary mechanism involves inhibiting glucose reabsorption in the intestines, thereby promoting glucose excretion through urine, which can help in glycemic control for diabetic patients .

Synthesis Analysis

Methods and Technical Details

The synthesis of mizagliflozin involves several key steps that utilize standard organic chemistry techniques. The process typically includes:

  1. Formation of the Isopropyl Pyrazole Core: This step involves cyclization reactions to create the pyrazole ring, which is critical for binding to SGLT1.
  2. Glycosylation: The introduction of the glucopyranosyl moiety enhances solubility and selectivity for SGLT1.
  3. Amidation: The final step often involves forming an amide bond to complete the structure.

Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

Mizagliflozin's molecular structure features a complex arrangement that contributes to its biological activity. Key structural elements include:

  • Isopropyl Pyrazole Group: Central to its function as an SGLT1 inhibitor.
  • Benzene Ring: Provides hydrophobic interactions essential for binding specificity.
  • Glucopyranosyl Moiety: Enhances interaction with the glucose transport mechanism.

The three-dimensional conformation of mizagliflozin allows it to fit snugly into the SGLT1 binding site, facilitating effective inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

Mizagliflozin undergoes various chemical reactions during its synthesis and within biological systems:

  • Hydrolysis: In aqueous environments, mizagliflozin may hydrolyze, affecting its stability and bioavailability.
  • Metabolism: Enzymatic reactions in the liver can transform mizagliflozin into metabolites that may retain some pharmacological activity or facilitate excretion.

The understanding of these reactions is critical for optimizing dosage forms and predicting pharmacokinetic profiles .

Mechanism of Action

Process and Data

Mizagliflozin operates primarily through selective inhibition of SGLT1, which is responsible for glucose absorption in the intestines. By blocking this transporter, mizagliflozin reduces glucose reabsorption, leading to increased glucose excretion in urine. This mechanism not only helps lower blood glucose levels but also enhances glucagon-like peptide-1 secretion, which can improve insulin sensitivity .

Key data supporting this mechanism include:

  • Inhibition Potency: Mizagliflozin exhibits a half-maximal inhibitory concentration (IC50) in the low nanomolar range against SGLT1, demonstrating its effectiveness compared to other inhibitors .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mizagliflozin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 392.51 g/mol.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its lipophilic nature.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties influence its formulation into pharmaceutical products and its behavior within biological systems .

Applications

Scientific Uses

Mizagliflozin has shown promise not only in diabetes management but also in addressing functional gastrointestinal disorders such as chronic constipation. Its dual action on glucose transport makes it a candidate for further research into metabolic diseases. Clinical trials have indicated improvements in bowel movement frequency among patients with constipation when treated with mizagliflozin .

Properties

CAS Number

666843-10-3

Product Name

Mizagliflozin

IUPAC Name

2,2-dimethyl-3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide

Molecular Formula

C28H44N4O8

Molecular Weight

564.7 g/mol

InChI

InChI=1S/C28H44N4O8/c1-15(2)21-19(25(32-31-21)40-26-24(36)23(35)22(34)20(13-33)39-26)12-17-7-8-18(11-16(17)3)38-10-6-9-30-14-28(4,5)27(29)37/h7-8,11,15,20,22-24,26,30,33-36H,6,9-10,12-14H2,1-5H3,(H2,29,37)(H,31,32)/t20-,22-,23+,24-,26+/m1/s1

InChI Key

LREHMKLEOJAVMQ-TXKDOCKMSA-N

SMILES

CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

3-(3-(4-(3-(glucopyranosyloxy)-5-isopropyl-1H-pyrazol-4-ylmethyl)-3-methylphenoxy)propylamino)-2,2-dimethylpropionamide
mizagliflozin

Canonical SMILES

CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C

Isomeric SMILES

CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.